2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide
CAS No.:
Cat. No.: VC16279258
Molecular Formula: C20H21N5O5S
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O5S |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C20H21N5O5S/c1-27-14-5-3-12(9-16(14)28-2)19-23-24-20(25(19)21)31-11-18(26)22-13-4-6-15-17(10-13)30-8-7-29-15/h3-6,9-10H,7-8,11,21H2,1-2H3,(H,22,26) |
| Standard InChI Key | QXZRZUSKDIPNLD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, reflects its intricate structure :
-
1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
-
3,4-Dimethoxyphenyl substituent: Attached to position 5 of the triazole, enhancing lipophilicity and potential receptor binding.
-
Sulfanyl-acetamide side chain: Linked to position 3 of the triazole, terminating in a 2,3-dihydrobenzo dioxin group, which may influence metabolic stability.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O5S |
| Molecular Weight | 443.5 g/mol |
| SMILES | COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
| CAS Number | 760964-08-7 |
| PubChem CID | 1995603 |
The presence of methoxy groups (logP-enhancing) and polar acetamide/sulfanyl moieties suggests balanced solubility and permeability, critical for drug-like properties.
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques :
-
NMR Spectroscopy:
-
1H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons in the dimethoxyphenyl (δ 6.5–7.5 ppm), and acetamide NH (δ ~8.5 ppm).
-
13C NMR: Peaks corresponding to carbonyl carbons (~170 ppm), triazole carbons (140–160 ppm), and methoxy carbons (~55 ppm).
-
-
IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
-
Mass Spectrometry: Molecular ion peak at m/z 443.5 (M+H)+, with fragmentation patterns confirming the triazole and dioxane moieties.
Biological Activities and Mechanisms
Antimicrobial Activity
Methoxy-substituted triazoles demonstrate broad-spectrum antimicrobial effects. The 3,4-dimethoxy motif may enhance membrane penetration, disrupting bacterial cell wall synthesis .
Applications and Future Directions
Therapeutic Development
-
Oncology: Preclinical evaluation against FAK-dependent cancers (e.g., hepatocellular carcinoma, glioblastoma) is warranted.
-
Antimicrobials: Structure-activity relationship (SAR) studies could optimize potency against multidrug-resistant pathogens.
Chemical Optimization
-
Prodrug Design: Esterification of the acetamide group may improve oral bioavailability.
-
Targeted Delivery: Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume